molecular formula C19H16N2O6S B2428223 N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide CAS No. 252027-02-4

N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

Cat. No. B2428223
CAS RN: 252027-02-4
M. Wt: 400.41
InChI Key: UIGYLUUQXWCGNO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide, also known as TAK-915, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. TAK-915 is a selective antagonist of the G-protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion. In

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized through a similar reaction pathway, demonstrates the potential for structural and crystallographic studies in compounds with similar frameworks (Prabhuswamy et al., 2016).

Antimicrobial and Antifungal Applications

  • Compounds analogous to N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide have been synthesized and shown to possess antimicrobial and antifungal properties, suggesting similar potential applications for this compound (Talupur et al., 2021).

Radiosensitization and Cytotoxicity

  • Similar nitrothiophene compounds have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in cancer therapy, indicating a possible research avenue for this compound (Threadgill et al., 1991).

Electronic and Optical Properties

  • Research on similar compounds has explored their electronic properties, including absorption and fluorescence spectra, which could be relevant for applications in sensing and optoelectronics (Patil et al., 2011).

Material Science and Photostabilization

  • Thiophene derivatives have been used as photostabilizers for materials like poly(vinyl chloride), suggesting that this compound could have similar applications (Balakit et al., 2015).

Antioxidant and Anti-Inflammatory Properties

  • Structurally related compounds have demonstrated anti-inflammatory and antioxidant activities, which could be explored for this compound (Kumar et al., 2008).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-25-12-7-8-15(26-2)13(11-12)20-19(22)18-17(9-10-28-18)27-16-6-4-3-5-14(16)21(23)24/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGYLUUQXWCGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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